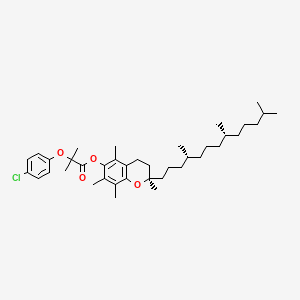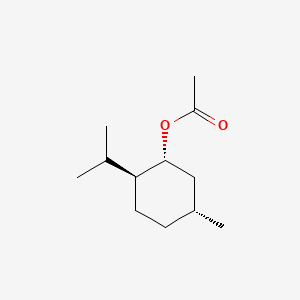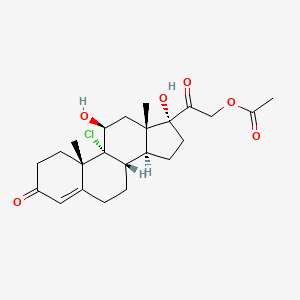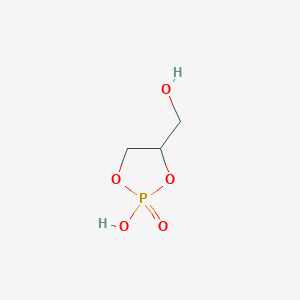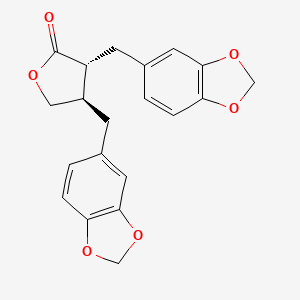
桧木宁
描述
科学研究应用
作用机制
生化分析
Biochemical Properties
Hinokinin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, hinokinin has been shown to inhibit the generation of superoxide molecules by neutrophils and decrease elastase secretion from neutrophils . This inhibition is mediated by the nuclear factor kappa B signaling mechanism . Additionally, hinokinin reduces lipopolysaccharide-induced nitric oxide production from macrophages . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
Hinokinin exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis and promote antitumor actions in various cancer cell lines . Hinokinin also influences cell signaling pathways, such as the nuclear factor kappa B signaling mechanism, which plays a role in its anti-inflammatory properties . Furthermore, hinokinin has demonstrated neuroprotective effects by modulating human monoamine and gamma-aminobutyric acid transporter activities . These cellular effects underscore the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of hinokinin involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Hinokinin inhibits the generation of superoxide molecules by neutrophils and decreases elastase secretion from neutrophils through the nuclear factor kappa B signaling mechanism . Additionally, hinokinin reduces lipopolysaccharide-induced nitric oxide production from macrophages . These molecular interactions contribute to the compound’s anti-inflammatory and antitumor properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hinokinin have been observed to change over time. Hinokinin has shown stability in various experimental conditions, maintaining its biological activity over extended periods Studies have demonstrated that hinokinin can induce apoptosis and promote antitumor actions in cancer cell lines over time . These findings suggest that hinokinin’s effects may persist and potentially enhance with prolonged exposure.
Dosage Effects in Animal Models
The effects of hinokinin vary with different dosages in animal models. Studies have shown that hinokinin exhibits dose-dependent antitumor and anti-inflammatory activities . At higher doses, hinokinin has demonstrated increased cytotoxicity and apoptosis induction in cancer cell lines . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe and effective therapeutic applications.
Metabolic Pathways
Hinokinin is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is synthesized from pinoresinol and undergoes further modifications to form its active structure . Hinokinin’s metabolic pathways include interactions with enzymes such as pinoresinol-lariciresinol reductase and secoisolariciresinol dehydrogenase . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s biological activity.
Transport and Distribution
Hinokinin is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . Hinokinin’s distribution within cells and tissues is crucial for its biological activity, as it determines the compound’s availability and effectiveness in target areas.
Subcellular Localization
Hinokinin’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Hinokinin’s localization within cells influences its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of hinokinin is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
合成路线和反应条件: 桧木宁的总合成涉及一个三步级联反应。 这包括高度立体选择性的迈克尔加成、阴离子氧化羟基化和氧阴离子环化,以构建关键的丁内酯酰胺中间体 。 合成过程可概括如下:
迈克尔加成: 此步骤涉及亲核试剂加成到 α,β-不饱和羰基化合物。
阴离子氧化羟基化: 此步骤在中间体中引入一个羟基。
氧阴离子环化: 此步骤形成丁内酯环结构。
工业生产方法: 桧木宁也可以从松脂醇合成,松脂醇是一种存在于多种植物中的木脂素 。 工业生产方法仍在研究中,但溶胶-凝胶法已被探索用于创建包含桧木宁的功能化介孔二氧化硅,以用于各种应用 .
化学反应分析
反应类型: 桧木宁会发生各种化学反应,包括:
氧化: 桧木宁可以被氧化形成不同的衍生物。
还原: 还原反应可以改变桧木宁中的官能团。
取代: 取代反应可以将新的官能团引入桧木宁分子。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 常见的试剂包括卤素和亲核试剂,在酸性或碱性条件下。
相似化合物的比较
桧木宁因其多样的生物活性在木脂素中独树一帜。 类似的化合物包括:
胡椒碱: 桧木宁的前体,也源于胡椒属植物,具有类似的抗锥虫活性.
鬼臼毒素: 另一种具有强细胞毒活性的木脂素,对癌细胞系有效.
脱氧鬼臼毒素: 以其抗病毒和抗肿瘤特性而闻名.
桧木宁因其广泛的生物活性及其潜在的治疗应用而脱颖而出。
属性
IUPAC Name |
(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGQGZPYDSYEL-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949391 | |
| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26543-89-5 | |
| Record name | Hinokinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26543-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hinokinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



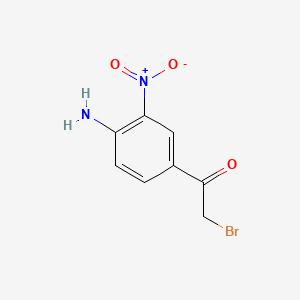
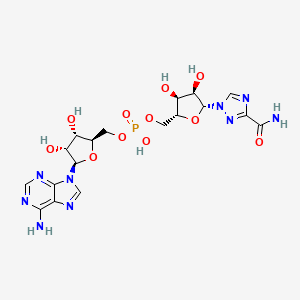
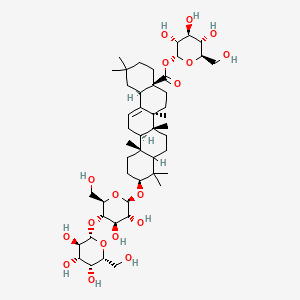
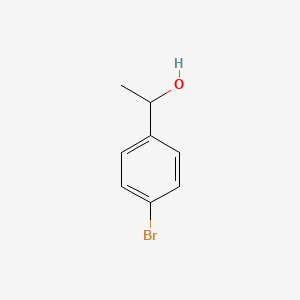

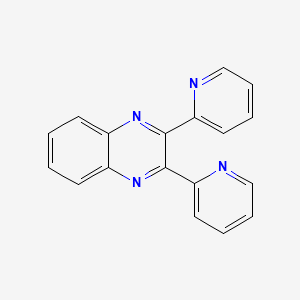
![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfoamino)-4-sulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(1R,2S,3R,4R)-1,3-dihydroxy-5-oxo-4-(sulfoamino)-1-sulfooxypentan-2-yl]oxy-4-hydroxy-5-(sulfooxymethyl)oxane-2-carboxylic acid](/img/structure/B1212659.png)
